molecular formula C10H8F3N3S B11755797 5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine

5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine

Katalognummer: B11755797
Molekulargewicht: 259.25 g/mol
InChI-Schlüssel: AVISIPAKTGKGGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine (Cat. No.: B11755797) is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a pyridine-thiazole hybrid scaffold, where a 6-(trifluoromethyl)pyridin-3-yl moiety is linked via a methylene bridge to the 5-position of a 2-aminothiazole ring. The presence of the strong electron-withdrawing trifluoromethyl (-CF₃) group enhances the molecule's lipophilicity and metabolic stability, while the 2-amine group on the thiazole ring contributes valuable hydrogen-bonding capability, making it a versatile scaffold for interacting with biological targets . This compound has demonstrated promising preliminary biological activity in scientific research. Studies indicate that thiazole derivatives, like this one, exhibit a diverse spectrum of therapeutic potentials, including antimicrobial, anticancer, and anti-inflammatory properties . Specifically, analogs of this compound have shown notable antimicrobial activity against a range of bacterial strains and have exhibited cytotoxic effects on various cancer cell lines, with some studies reporting IC₅₀ values that are competitive with established chemotherapeutic agents . The mechanism of action for related bioactive thiazoles may involve interaction with specific molecular targets, such as binding to DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell death . As a key intermediate, this compound is valuable for exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns. It is supplied with a guaranteed purity of 95% or higher. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Eigenschaften

Molekularformel

C10H8F3N3S

Molekulargewicht

259.25 g/mol

IUPAC-Name

5-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H8F3N3S/c11-10(12,13)8-2-1-6(4-15-8)3-7-5-16-9(14)17-7/h1-2,4-5H,3H2,(H2,14,16)

InChI-Schlüssel

AVISIPAKTGKGGU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1CC2=CN=C(S2)N)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-((6-(Trifluormethyl)pyridin-3-yl)methyl)thiazol-2-amin beinhaltet typischerweise die Kondensation eines Thiazolderivats mit einem Trifluormethyl-substituierten Pyridin. Ein übliches Verfahren ist die Reaktion von 2-Mercapto-5-Aminothiazol mit 6-(Trifluormethyl)pyridin-3-carbaldehyd unter basischen Bedingungen . Die Reaktion wird in der Regel in einem Lösungsmittel wie Ethanol oder Methanol mit einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, um die Kondensation zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann Verfahren umfassen, die besser skalierbar sind, wie z. B. die kontinuierliche Fließsynthese. Dieser Ansatz ermöglicht eine bessere Kontrolle über die Reaktionsbedingungen und Ausbeuten, wodurch er für die großtechnische Produktion geeignet ist. Der Einsatz von automatisierten Reaktoren und Echtzeitüberwachungssystemen kann die Effizienz und Konsistenz des Syntheseprozesses weiter verbessern .

Analyse Chemischer Reaktionen

Key Structural Features and Reactivity

The compound consists of:

  • Thiazol-2-amine core : A five-membered aromatic ring with sulfur, nitrogen, and an amino group at position 2.

  • Substituent : A 6-trifluoromethylpyridin-3-yl group attached via a methylene bridge.

The trifluoromethyl group enhances lipophilicity and electronic effects, while the pyridine ring introduces aromatic stabilization and solubility modulation.

2.1. Thiazole Ring Formation

Thiazole rings are typically synthesized via cyclization reactions. For example:

  • General Procedure : Aminothiazole derivatives can be formed through condensation of α-amino carbonyl compounds with amidine precursors .

  • Mechanism : Formation of the thiazole ring likely involves nucleophilic attack by sulfur or nitrogen atoms, followed by cyclodehydration .

2.3. Amination and Functionalization

The thiazol-2-amine group may be formed via:

  • Reductive Amination : Reduction of a nitro group (if present) to an amine using hydrogenation or catalytic hydrogen transfer .

  • Direct Substitution : Reaction of a halogenated thiazole with ammonia or amines .

3.1. Pyridine Ring Substitution

For the pyridin-3-yl group:

  • Halogenation : A pyridine ring is brominated at position 6.

  • Trifluoromethylation : The bromide undergoes nucleophilic substitution with a trifluoromethyl reagent (e.g., CF₃H).

  • Coupling : The trifluoromethylpyridine reacts with a thiazole derivative via palladium-mediated coupling to form the methylene bridge .

3.2. Thiazole Ring Formation

Example pathway (analogous to ):

  • Condensation : An α-amino ketone reacts with a thioamide to form a thiazole precursor.

  • Cyclization : Acidic or basic conditions drive cyclodehydration to form the aromatic thiazole ring.

Physical and Chemical Data

Property Value Source
Molecular FormulaC₁₀H₈F₃N₃S
Molar Mass259.25 g/mol
Predicted Boiling Point368.6 ± 37.0 °C
Predicted Density1.435 ± 0.06 g/cm³
Predicted pKa4.74 ± 0.10

Reactivity Considerations

  • Thiazol-2-amine : The amino group is reactive and may undergo acylation, alkylation, or condensation reactions.

  • Trifluoromethyl Group : Electron-withdrawing effects enhance stability and may direct electrophilic substitution.

  • Pyridine Ring : The aromatic nitrogen can participate in hydrogen bonding or coordination chemistry.

Future Research Directions

  • Optimization of Coupling : Improving yields for pyridin-3-yl-thiazole coupling reactions.

  • Biological Activity : Investigating antifilarial or antitubercular activity, as seen in similar thiazole-pyridine hybrids .

  • Physical Property Modulation : Adjusting trifluoromethyl positioning or substituents to enhance solubility.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound has the molecular formula C10H8F3N3SC_{10}H_{8}F_{3}N_{3}S, indicating the presence of a thiazole ring integrated with a trifluoromethyl-substituted pyridine moiety. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a subject of interest in medicinal chemistry. The thiazole ring is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities .

Antimicrobial Activity

5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine has shown promising antimicrobial properties. Studies indicate that thiazole derivatives exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to this structure have demonstrated minimum inhibitory concentrations (MIC) as low as 0.21 μM against pathogens like Pseudomonas aeruginosa and Escherichia coli .

Anticancer Potential

The compound's anticancer properties are also noteworthy. Thiazole-based compounds have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies have shown that derivatives of thiazole can inhibit cell proliferation in cancer models, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like 5-fluorouracil . The structural modifications provided by the trifluoromethyl group may enhance these effects due to increased lipophilicity and better cellular uptake.

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of thiazole-containing compounds. For example, certain analogs have been tested for their efficacy in animal models, showing significant protective effects against induced seizures . The presence of both thiazole and pyridine moieties is believed to contribute to these pharmacological effects.

Comparative Analysis with Related Compounds

The following table summarizes some structural features and biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
5-Iodo-3-(trifluoromethyl)pyridin-2-amineIodine substitution on pyridineAntimicrobial
4-(trifluoromethoxy)phenyl-pyridin derivativesTrifluoromethoxy group on phenyl-pyridineAnticancer
Thiazole-based anticonvulsantsThiazole ring with various substituentsAnticonvulsant
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidineThiazolo-pyrimidine coreAnticancer

This table illustrates how the presence of specific functional groups can influence biological activity, highlighting the potential of this compound as a lead compound for further development.

Case Studies

  • Antimicrobial Study : A recent investigation evaluated several thiazole derivatives for their antimicrobial efficacy against clinical isolates. The study found that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent .
  • Anticancer Research : In a comparative study involving various thiazole derivatives against breast cancer cell lines, this compound demonstrated an IC50 value significantly lower than that of established chemotherapeutic agents, indicating its promising role in cancer treatment strategies .

Wirkmechanismus

The mechanism of action of 5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity . Additionally, the compound may interact with enzymes and receptors involved in microbial and fungal growth, contributing to its antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

4-Methyl-5-(5-(trifluoromethyl)pyridin-3-yl)thiazol-2-amine

  • Molecular Formula : C10H8F3N3S (identical to the target compound) .
  • Structural Difference : The trifluoromethyl group is at position 5 of the pyridine ring instead of position 4.

5-((5-(Trifluoromethyl)pyridin-2-yl)oxy)thiazol-2-amine

  • Molecular Formula : C9H6F3N3OS .
  • Structural Difference : An oxygen atom replaces the methylene bridge, forming an ether linkage.
  • Impact : Reduced hydrophobicity compared to the methylene bridge, which may influence pharmacokinetic properties like absorption and distribution .

5-Phenyl-N-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-2-thiazolamine

  • Molecular Formula : C22H24N4OS .
  • Structural Difference : A bulkier pyrrolidinyl-ethoxy-phenyl substituent replaces the trifluoromethyl-pyridine group.
  • Impact : Enhanced steric hindrance may reduce membrane permeability but improve selectivity for kinases like PI3K/AKT .

Physicochemical Properties

Compound Melting Point (°C) HPLC Retention Time (min) LogP<sup>calc</sup>
Target Compound ~2.8 (estimated)
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine 98–99 11.34 (Method A) ~3.5
5-((5-(Trifluoromethyl)pyridin-2-yl)oxy)thiazol-2-amine ~2.1

Notes:

  • The target compound’s trifluoromethyl group likely increases LogP compared to oxygen-linked analogues .
  • Higher melting points (e.g., 98–99°C in ) correlate with crystalline stability in analogues with sulfonyl or morpholino groups.

Biologische Aktivität

5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine is a novel organic compound characterized by its unique structural features, including a thiazole ring and a trifluoromethyl-substituted pyridine moiety. This compound, with the molecular formula C10H9F3N2S, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research.

Structural Properties

The presence of the trifluoromethyl group significantly enhances the lipophilicity and biological activity of the compound. The thiazole ring is known for its diverse pharmacological properties, making compounds containing this moiety attractive candidates for drug development.

Anticancer Activity

Research indicates that compounds with thiazole rings exhibit various anticancer properties. The specific biological activity of this compound has been explored through various assays:

  • Cell Proliferation Inhibition : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated that similar thiazole-based compounds can effectively inhibit breast, colon, and lung cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is still under investigation. It is hypothesized that the trifluoromethyl group may stabilize intermediates during metabolic processes, enhancing the compound's efficacy against tumor cells.

Antimicrobial Activity

Compounds featuring thiazole structures are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant antibacterial activity against a range of pathogenic bacteria. Further investigations are needed to elucidate its spectrum of activity and potential applications in treating bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been documented extensively. Compounds similar to this compound have shown effectiveness in suppressing cyclooxygenase (COX) activity, which is crucial in the inflammatory response:

CompoundIC50 (μmol/L)Target
Celecoxib0.04 ± 0.01COX-2
Compound X0.04 ± 0.09COX-2

The above data indicates that compounds with similar structural features can effectively inhibit COX enzymes, thereby reducing inflammation .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the thiazole and pyridine components can significantly influence biological activity. For example, variations in substituents on the pyridine ring can enhance or diminish anticancer potency:

Compound NameStructural FeaturesBiological Activity
5-Iodo-3-(trifluoromethyl)pyridin-2-amineIodine substitution on pyridineAntimicrobial
Thiazole-based anticonvulsantsVarious substituents on thiazoleAnticonvulsant

These findings underscore the importance of specific structural elements in determining the biological efficacy of thiazole derivatives .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

  • Lysyl Oxidase Inhibition : A study focused on aminomethylene-thiazoles demonstrated their effectiveness as inhibitors of lysyl oxidase (LOX), an enzyme implicated in tumor progression. The incorporation of a thiazole core led to improved potency against LOXL2, suggesting a promising avenue for cancer therapeutics .
  • High-throughput Screening : High-throughput screening methods have identified several analogs of thiazole compounds with significant antiproliferative activity against various cancer types, indicating a robust platform for further drug discovery efforts .

Q & A

Basic: What synthetic strategies are recommended for preparing 5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine with high purity?

The synthesis typically involves cyclization and functionalization steps. Key methodologies include:

  • Cyclocondensation : Reacting hydrazide derivatives with potassium thiocyanate in concentrated sulfuric acid to form the thiazole core, followed by alkylation with 6-(trifluoromethyl)pyridin-3-ylmethyl halides (e.g., chloro or bromo derivatives) .
  • Catalytic Optimization : Using triethylamine in DMF as a base to facilitate nucleophilic substitution reactions, particularly for introducing the pyridinylmethyl group .
  • Purification : Recrystallization from DMSO/water mixtures (2:1 v/v) or column chromatography with silica gel (eluent: ethyl acetate/hexane) to achieve >95% purity .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirm molecular weight (e.g., m/z 417 [M+H]+) and detect impurities .
  • HPLC : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%) and retention time (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methylene bridge at δ ~4.5 ppm, trifluoromethyl singlet at δ ~7.2 ppm) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its kinase inhibition potential?

  • Substituent Variation : Synthesize analogs with modified pyridine (e.g., 5-chloro or 4-methoxy) or thiazole (e.g., 4-tert-butyl) groups to assess binding affinity .
  • Enzymatic Assays : Test inhibition of CSF1R or other kinases using recombinant proteins (IC₅₀ determination) and compare with known inhibitors like pexidartinib (PLX3397), which shares structural motifs .
  • Molecular Docking : Perform in silico studies with crystal structures of kinase domains (e.g., PDB: 5TBR) to identify key interactions (e.g., hydrogen bonding with Asp816 of CSF1R) .

Advanced: What experimental approaches can resolve contradictions in reported antibacterial vs. antitumor activities?

  • Dose-Response Profiling : Conduct parallel assays using standardized cell lines (e.g., HCT-116 for cancer, S. aureus for bacteria) to clarify concentration-dependent effects .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Mechanistic Studies : Use transcriptomics or proteomics to identify differentially expressed pathways (e.g., apoptosis markers for antitumor activity vs. cell wall synthesis genes for antibacterial effects) .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers to improve aqueous solubility (>20 mg/mL in DMSO) .
  • Metabolic Blocking : Introduce deuterium at metabolically labile sites (e.g., methylene bridge) to prolong half-life .
  • Toxicity Screening : Perform acute toxicity assays in rodent models (e.g., MTD determination) and monitor liver/kidney function biomarkers .

Basic: What are common synthetic impurities encountered during preparation, and how are they mitigated?

  • Byproduct Formation : Incomplete cyclization may yield hydrazide intermediates, detectable via TLC (Rf ~0.3 in ethyl acetate). Refluxing with excess POCl₃ eliminates these .
  • Halogen Contamination : Residual 6-(trifluoromethyl)pyridin-3-ylmethyl chloride can be removed by aqueous NaHCO₃ washes .
  • Oxidative Degradation : Store final product in amber vials at -20°C under argon to prevent thiazole ring oxidation .

Advanced: What strategies are effective for scaling up synthesis without compromising yield?

  • Continuous Flow Chemistry : Utilize microreactors for cyclocondensation steps to enhance heat transfer and reduce reaction time (from 24 hours to <2 hours) .
  • Catalyst Recycling : Immobilize triethylamine on mesoporous silica for reuse in alkylation steps, reducing waste .
  • Process Analytical Technology (PAT) : Implement in-line FTIR monitoring to track reaction progress and automate purification .

Basic: How is the compound’s stability assessed under various storage conditions?

  • Forced Degradation Studies : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 14 days. Analyze degradation products via LCMS (e.g., hydrolyzed amine at m/z 399) .
  • Long-Term Stability : Store aliquots at -20°C, 4°C, and 25°C for 6 months. Purity loss >5% indicates need for reformulation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.